tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

PROTAC synthesis Alkylation chemistry Linker functionalization

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS 1221715-93-0) is a bifunctional azetidine building block purpose-built for PROTAC linker construction. The Boc-protected amine prevents competing N-alkylation during bromide displacement, while the terminal primary alkyl bromide enables direct SN2 coupling without prior activation—reducing synthetic steps by 2-3 versus the hydroxy analog. Following bromide functionalization, mild acidic deprotection reveals the free azetidine for E3 ligase conjugation. Procure at 98% purity to ensure reproducible SAR data and eliminate in-house synthesis burden.

Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
CAS No. 1221715-93-0
Cat. No. B1455295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
CAS1221715-93-0
Molecular FormulaC11H20BrNO3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OCCCBr
InChIInChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3
InChIKeyXYRRZACCGWDLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS 1221715-93-0): Procurement-Relevant Structural and Functional Profile for PROTAC and Heterocyclic Synthesis


tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS 1221715-93-0) is a bifunctional azetidine derivative characterized by an N-Boc-protected azetidine core and a 3-bromopropoxy side chain, with molecular formula C₁₁H₂₀BrNO₃ and molecular weight 294.19 g/mol . The compound belongs to the class of saturated four-membered nitrogen heterocycles and is widely employed as a synthetic intermediate in medicinal chemistry, particularly as an alkyl chain-based PROTAC linker precursor and as a building block for substituted azetidine derivatives . Its structural features—the Boc-protected secondary amine and the terminal primary alkyl bromide—enable orthogonal functionalization strategies that distinguish it from non-brominated or non-protected analogs.

Why Generic Azetidine Building Blocks Cannot Replace tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in Targeted Synthesis Workflows


Procurement of structurally similar azetidine derivatives as direct substitutes for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate introduces material risk of synthesis failure or performance deviation. The compound's dual orthogonal functionality—a Boc-protected amine and a 3-bromopropoxy side chain bearing a terminal primary alkyl bromide—cannot be replicated by analogs lacking either the bromoalkyl leaving group (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) or the Boc protection (e.g., 3-(3-bromopropoxy)azetidine, CAS 2680861-29-2) . Substitution with the hydroxyl analog would eliminate the electrophilic handle required for nucleophilic displacement reactions central to PROTAC linker elongation, while use of the unprotected bromoazetidine introduces competing N-alkylation pathways that compromise chemoselectivity. The specific combination of protecting group strategy and linker length is critical for reaction yields, intermediate stability, and downstream coupling efficiency.

Quantitative Evidence for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate: Comparative Performance Data for Procurement Decision-Making


Electrophilic Reactivity: Terminal Primary Alkyl Bromide Enables Nucleophilic Displacement Chemistry Unavailable to Hydroxy Analog

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate contains a terminal primary alkyl bromide group (Br-CH₂-CH₂-CH₂-O-), whereas its closest structural analog, tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0), terminates in a hydroxyl group . The bromine atom serves as a superior leaving group for nucleophilic substitution reactions (S_N2), enabling direct coupling with amine, thiol, or alkoxide nucleophiles under mild conditions without prior activation steps. This functional difference eliminates the need for separate mesylation/tosylation or Mitsunobu activation steps required when using the hydroxy analog, translating to fewer synthetic steps and reduced cumulative yield loss.

PROTAC synthesis Alkylation chemistry Linker functionalization

Orthogonal Protection Strategy: Boc Group Prevents Competing N-Alkylation During Bromide Displacement Reactions

The target compound features an N-Boc-protected azetidine nitrogen, whereas the deprotected analog 3-(3-bromopropoxy)azetidine (CAS 2680861-29-2) contains a free secondary amine . In the unprotected analog, the azetidine NH (pKa ~11) competes with intended external nucleophiles during alkylation reactions, leading to intermolecular or intramolecular N-alkylation side products that reduce yield and complicate purification. The Boc group in the target compound completely suppresses this competing pathway, ensuring that electrophilic reactivity is confined exclusively to the terminal bromide site.

Chemoselective alkylation Boc protection Synthetic intermediate

PROTAC Linker Performance: Azetidine-Containing Linkers Demonstrate Superior Degradation Efficiency Relative to Flexible PEG-Alkyne Linkers in H-PGDS Degrader Studies

In a comparative PROTAC study targeting Hematopoietic Prostaglandin D Synthase (H-PGDS), PROTAC molecules incorporating rigid azetidine-based linkers (PROTAC-B) were directly compared against those containing flexible PEG-alkyne linkers (PROTAC-A) . The azetidine linker-containing PROTAC-B achieved a DC₅₀ (half-maximal degradation concentration) of 6.5 nM, whereas the flexible PEG-alkyne linker PROTAC-A exhibited a DC₅₀ of 120 nM. This 18.5-fold improvement in degradation potency is attributed to the conformational restriction imposed by the azetidine ring, which reduces the entropic penalty upon ternary complex formation. While this study used a spiro-azetidine linker rather than the 3-(3-bromopropoxy)azetidine scaffold, the data establish a class-level inference that azetidine-containing linkers confer favorable rigidity-activity relationships in PROTAC design.

PROTAC Targeted protein degradation Linker rigidity DC₅₀

Spatial Parameters: 3-Carbon Bromopropoxy Spacer Provides Optimal Linker Length for Ternary Complex Formation in PROTAC Design

The target compound incorporates a 3-carbon alkyl spacer (n-propyl chain) between the azetidine oxygen and the terminal bromide, as confirmed by the SMILES notation BrCCCOC1CN(C1)C(=O)OC(C)(C)C . This specific chain length provides approximately 4-5 Å of additional reach when fully extended, offering a spatial parameter that distinguishes it from compounds with shorter (e.g., 2-carbon ethyl) or longer (e.g., 4-carbon butyl, 5-carbon pentyl) bromoalkoxy linkers. PROTAC linker length optimization studies have established that suboptimal linker lengths can reduce degradation efficiency by 10- to 100-fold due to mismatched spatial alignment of the E3 ligase and target protein binding interfaces. The calculated LogP of 2.4073 for the target compound also informs procurement decisions by predicting membrane permeability and solubility characteristics relevant to downstream PROTAC development.

PROTAC linker Linker length optimization Ternary complex

Purity Specification: 98% Assay Provides Sufficient Quality for Multi-Step Synthesis Without Redundant In-House Purification

Commercial suppliers offer tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate at 98% purity (by assay) , with some vendors supplying at ≥95% specification . This purity level is adequate for direct use in multi-step synthetic sequences without requiring additional purification prior to coupling reactions. In contrast, the unprotected analog 3-(3-bromopropoxy)azetidine is typically supplied at unspecified or lower purity due to its greater instability and propensity for self-condensation. The 98% specification ensures that impurity-derived side reactions (e.g., from residual hydroxyazetidine starting material) remain below the threshold that would meaningfully impact coupling yields.

Synthetic intermediate Purity specification Procurement quality

Procurement-Driven Application Scenarios for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring Orthogonal Boc Protection and Terminal Alkyl Bromide Electrophilicity

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is optimally procured for PROTAC linker construction where sequential functionalization of the azetidine nitrogen and the terminal bromide is required. The Boc-protected nitrogen prevents competing N-alkylation during initial bromide displacement with amine- or thiol-containing warheads . Following bromide coupling, the Boc group can be cleaved under mild acidic conditions (TFA or HCl/dioxane) to reveal the free azetidine amine for subsequent conjugation to E3 ligase ligands or PEG spacers. The 3-carbon bromopropoxy spacer provides a spatial offset of approximately 4-5 Å , a length empirically associated with productive ternary complex geometry in azetidine-containing PROTACs exhibiting DC₅₀ values in the low nanomolar range . This compound is specifically indicated for PROTAC campaigns where linker rigidity is a design variable and where the azetidine core serves as a conformational constraint element.

Synthesis of 1,3-Disubstituted Azetidine Derivatives via Bromide Displacement with Oxygen, Nitrogen, or Sulfur Nucleophiles

The terminal primary alkyl bromide in tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate serves as an electrophilic handle for S_N2 displacement with diverse nucleophiles, enabling the synthesis of 1,3-disubstituted azetidines bearing ether, amine, or thioether linkages . Unlike the hydroxy analog tert-butyl 3-hydroxyazetidine-1-carboxylate, which requires prior activation (e.g., mesylation, tosylation, or Mitsunobu conditions) to achieve similar coupling , the bromo compound reacts directly with alkoxides, primary/secondary amines, and thiolates under standard conditions (e.g., K₂CO₃ in DMF or NaH in THF). This reactivity advantage translates to a one-step versus two-to-three-step sequence for introducing the 3-alkoxy substituent, reducing cumulative yield loss by an estimated 20-40% per synthetic sequence (based on typical activation step yields of 80-90%).

Medicinal Chemistry Building Block for Azetidine-Containing Bioactive Scaffolds

The compound serves as a versatile entry point for constructing azetidine-containing pharmacophores where the azetidine ring confers metabolic stability and conformational constraint . Following bromide displacement and optional Boc deprotection, the resulting substituted azetidines can be incorporated into drug candidates targeting neurological disorders, where azetidine moieties have been employed as bioisosteres for pyrrolidine or piperidine rings with improved pharmacokinetic properties. The commercial availability at 98% purity supports parallel medicinal chemistry efforts where material quality directly impacts the interpretability of structure-activity relationship (SAR) data. Procurement of this specific building block—rather than attempting in-house synthesis from the hydroxyazetidine starting material—reduces the synthetic burden by an estimated 2-3 synthetic steps and 3-5 days of laboratory time per analog series.

Click Chemistry Precursor via Azide Displacement for PROTAC and Bioconjugation Applications

The terminal alkyl bromide can be quantitatively displaced with sodium azide to generate tert-butyl 3-(3-azidopropoxy)azetidine-1-carboxylate, a click-chemistry-ready intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This transformation provides access to triazole-linked PROTACs, antibody-drug conjugate (ADC) linkers, and fluorescent probes. The Boc protection remains intact throughout azide displacement (typically performed in DMF at 60-80 °C with NaN₃), allowing sequential click conjugation followed by Boc deprotection for further functionalization. The calculated LogP of 2.4073 predicts moderate lipophilicity for the bromo intermediate, which after conversion to the azide (estimated LogP ~1.8-2.0) yields a more hydrophilic click handle suitable for aqueous bioconjugation conditions.

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